molecular formula C23H21N5O2 B11326233 Morpholin-4-yl{4-[(2-phenylimidazo[1,2-a]pyrazin-3-yl)amino]phenyl}methanone

Morpholin-4-yl{4-[(2-phenylimidazo[1,2-a]pyrazin-3-yl)amino]phenyl}methanone

Cat. No.: B11326233
M. Wt: 399.4 g/mol
InChI Key: WMRMIROCDAZLAU-UHFFFAOYSA-N
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Description

Morpholin-4-yl{4-[(2-phenylimidazo[1,2-a]pyrazin-3-yl)amino]phenyl}methanone is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a morpholine ring, an imidazo[1,2-a]pyrazine core, and a phenyl group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholin-4-yl{4-[(2-phenylimidazo[1,2-a]pyrazin-3-yl)amino]phenyl}methanone typically involves multicomponent reactions. One common method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield. The reaction conditions often include the use of specific solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Morpholin-4-yl{4-[(2-phenylimidazo[1,2-a]pyrazin-3-yl)amino]phenyl}methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl or imidazo[1,2-a]pyrazine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and specific catalysts that promote the desired transformations. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Morpholin-4-yl{4-[(2-phenylimidazo[1,2-a]pyrazin-3-yl)amino]phenyl}methanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Morpholin-4-yl{4-[(2-phenylimidazo[1,2-a]pyrazin-3-yl)amino]phenyl}methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Morpholin-4-yl{4-[(2-phenylimidazo[1,2-a]pyrazin-3-yl)amino]phenyl}methanone is unique due to its specific combination of structural features, which confer distinct biological activities and potential applications. Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research and drug development.

Properties

Molecular Formula

C23H21N5O2

Molecular Weight

399.4 g/mol

IUPAC Name

morpholin-4-yl-[4-[(2-phenylimidazo[1,2-a]pyrazin-3-yl)amino]phenyl]methanone

InChI

InChI=1S/C23H21N5O2/c29-23(27-12-14-30-15-13-27)18-6-8-19(9-7-18)25-22-21(17-4-2-1-3-5-17)26-20-16-24-10-11-28(20)22/h1-11,16,25H,12-15H2

InChI Key

WMRMIROCDAZLAU-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)NC3=C(N=C4N3C=CN=C4)C5=CC=CC=C5

Origin of Product

United States

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